molecular formula C₂₁H₂₄O₂ B1147300 Pregna-1,4,9(11),16-tetraene-3,20-dione CAS No. 117048-56-3

Pregna-1,4,9(11),16-tetraene-3,20-dione

Cat. No. B1147300
CAS RN: 117048-56-3
M. Wt: 308.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Pregna-1,4,9(11),16-tetraene-3,20-dione involves complex chemical processes, including microbial transformations and chemical reactions. Notably, Fokina et al. (2003) described the conversion of related compounds by Nocardioides simplex, highlighting the role of microbial processes in the selective production of dehydroanalogues valuable for modern glucocorticoid synthesis (Fokina & Donova, 2003). Additionally, García-Martínez et al. (1993) achieved a three-step chemical synthesis of a closely related compound, emphasizing the spectroscopic characterization of intermediates and products (García-Martínez, Reyes-López, & Joseph-Nathan, 1993).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using advanced spectroscopic techniques. For instance, the structure of related metabolites was confirmed by mass spectrometry and 1H NMR spectroscopy, providing insights into the compound's molecular configuration and stereochemistry (Fokina & Donova, 2003).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including 1(2)-dehydrogenation and deacetylation, as part of its conversion processes. The presence of both soluble and membrane-associated steroid esterases in N. simplex plays a crucial role in these transformations (Fokina & Donova, 2003). Another study highlights an efficient synthesis method involving a sequence of chemical and microbiological reactions, useful for producing fluorinated corticosteroids (Andryushina et al., 2018).

Physical Properties Analysis

While specific studies focusing on the physical properties of this compound were not identified in this search, the related research on synthesis and molecular structure provides indirect information on its physical characteristics, such as solubility and stability under various conditions.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and interaction with microbial enzymes, have been explored through its conversion processes. The biotransformation pathways proposed by Fokina et al. offer valuable insights into its chemical behavior and potential applications in steroid synthesis (Fokina & Donova, 2003).

Scientific Research Applications

  • Pregna-1,4,9(11),16(17)-tetraene-3,20-dione is a valuable precursor for the synthesis of corticosteroids, which are important in the pharmaceutical industry. Its production, however, remains complex and expensive (Liu et al., 2022).

  • The compound is involved in microbial conversion processes, with specific metabolites formed from its derivatives, suggesting its role in the synthesis of various steroid compounds (Fokina et al., 2003).

  • It is used in the selective production of glucocorticoids starting from 9alpha-hydroxyandrostenes. The conversion involves dehydrogenation and deacetylation processes, indicating its utility in steroid modification and synthesis (Fokina & Donova, 2003).

  • The compound can be synthesized through chemical processes, offering potential routes for the production of modified steroids for pharmaceutical applications (García‐Martínez et al., 1993).

  • It is useful in the synthesis of corticosteroids and has applications in the development of new pharmaceuticals, including halogenated corticosteroids like dexamethasone (Huy et al., 2020).

  • The compound serves as a key intermediate in the synthesis of highly active fluorinated corticosteroids, which have various therapeutic applications (Andryushina et al., 2018).

Future Directions

The future directions for Pregna-1,4,9(11),16-tetraene-3,20-dione could involve further optimization of its synthesis process. The new synthesis route proposed is more economical and environmentally friendly compared to current industrial routes . This green route for the production of pregnatetraenedione could be used for corticosteroid production in the industry .

Mechanism of Action

Target of Action

Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is primarily used as a precursor for the synthesis of corticosteroids in the pharmaceutical industry . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Mode of Action

As a precursor to corticosteroids, it likely contributes to the production of these hormones, which bind to the glucocorticoid receptor, translocate into the nucleus, bind to dna, and alter gene transcription .

Biochemical Pathways

Pregnatetraenedione is synthesized from phytosterols via a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Result of Action

As a precursor to corticosteroids, pregnatetraenedione contributes to the production of these hormones, which have potent anti-inflammatory and immunosuppressive properties . They are used in the treatment of a variety of conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .

properties

IUPAC Name

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16-,18-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUWMYUNKVSEGO-BVPXEZJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117048-56-3
Record name 17-Acetyl-10,13-dimethyl-6,7,8,10,12,13,14,15-octahydrocyclopenta[a]phenathren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the basic structural makeup of Pregna-1,4,9(11),16-tetra­ene-3,20-dione?

A1: Pregna-1,4,9(11),16-tetra­ene-3,20-dione is a steroid derivative composed of four rings. It features a planar cyclo­hexa­dienone ring. Additionally, it contains a cyclo­hexane ring adopting a chair conformation, a cyclo­hexene ring in a sofa conformation, and a cyclo­pentene ring exhibiting an envelope conformation [].

Q2: How does the crystal structure of Pregna-1,4,9(11),16-tetra­ene-3,20-dione stabilize?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonding [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.